Cas no 84-85-5 (4-methoxynaphthalen-1-ol)
4-methoxynaphthalen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-1-naphthol
- 1-Hydroxy-4-methoxynaphthalene
- 4-methoxynaphthalen-1-ol
- 1-Naphthalenol, 4-methoxy-
- 4-methoxynaphthol
- 4-methoxy-1-naphthalenol
- 4-methoxy-naphthalen-1-ol
- BOTGCZBEERTTDQ-UHFFFAOYSA-N
- walrycin A
- 1-methoxy-4-naphthol
- 4-methoxynaphth-1-ol
- Ursol Grounding Blue BL
- 1-Naphthol, 4-methoxy-
- 4-Methoxy-.alpha.-naphthol
- KSC494E5P
- 4-methoxy-1-hydroxy-naphthalene
- A
- 1-Naphthol, 4-methoxy- (7CI, 8CI)
- 4-Methoxy-1-naphthalenol (ACI)
- 3-Phenanthrenol, 9-methoxy-
- 4-Methoxy-α-naphthol
- C.I. 76620
- ET 2111
- QS 30
- Quino Power MNT
- 4-Methoxy-1-naphthol; 4-Methoxy-a-naphthol; C.I. 76620; ET 2111; QS 30;
- 84-85-5
- UNII-7CC5CL28DK
- SY045974
- DS-11800
- 1,4-Naphthohydroquinone monomethyl ether
- 4-Methoxy-1-naphthol, >=97%
- M0854
- MFCD00003976
- NS00038691
- DTXSID8058908
- EINECS 201-566-3
- AKOS015856458
- CHEBI:191503
- CS-0043743
- Quino Power MNT; Ursol Grounding Blue BL; Walrycin A;
- 7CC5CL28DK
- SCHEMBL217255
- 1,4-dihydroxynaphthalene monomethyl ether
- 4-Methoxy-1-naphthalenol; 1-Hydroxy-4-methoxynaphthalene;
- DTXCID6048383
- DB-019216
- 4-Methoxy-alpha-naphthol
-
- MDL: MFCD00003976
- Inchi: 1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
- InChI Key: BOTGCZBEERTTDQ-UHFFFAOYSA-N
- SMILES: OC1C2C(=CC=CC=2)C(OC)=CC=1
- BRN: 1818465
Computed Properties
- Exact Mass: 174.06800
- Monoisotopic Mass: 174.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.3
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Crystallization.
- Density: 1.0844 (rough estimate)
- Melting Point: 128.0 to 132.0 deg-C
- Boiling Point: 265.17°C (rough estimate)
- Flash Point: 228.6 °C
- Refractive Index: 1.5250 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 29.46000
- LogP: 2.55400
- Solubility: Not determined
4-methoxynaphthalen-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
4-methoxynaphthalen-1-ol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-methoxynaphthalen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M263320-250mg |
4-Methoxynaphthalen-1-ol |
84-85-5 | 250mg |
$ 58.00 | 2023-09-07 | ||
| TRC | M263320-1g |
4-Methoxynaphthalen-1-ol |
84-85-5 | 1g |
$ 75.00 | 2023-09-07 | ||
| TRC | M263320-2.5g |
4-Methoxynaphthalen-1-ol |
84-85-5 | 2.5g |
$ 155.00 | 2023-09-07 | ||
| TRC | M263320-5g |
4-Methoxynaphthalen-1-ol |
84-85-5 | 5g |
$ 205.00 | 2022-06-04 | ||
| Apollo Scientific | OR30514-1g |
4-Methoxy-1-naphthol |
84-85-5 | 98% | 1g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR30514-5g |
4-Methoxy-1-naphthol |
84-85-5 | 98% | 5g |
£58.00 | 2025-02-19 | |
| abcr | AB125893-5 g |
4-Methoxy-1-naphthol, 98%; . |
84-85-5 | 98% | 5g |
€123.60 | 2023-05-10 | |
| abcr | AB125893-25 g |
4-Methoxy-1-naphthol, 98%; . |
84-85-5 | 98% | 25g |
€366.10 | 2023-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0854-5G |
4-Methoxy-1-naphthol |
84-85-5 | >98.0%(GC) | 5g |
¥335.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0854-25G |
4-Methoxy-1-naphthol |
84-85-5 | >98.0%(GC) | 25g |
¥1420.00 | 2024-04-15 |
4-methoxynaphthalen-1-ol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 3
1.2 Reagents: Water ; pH 7, -78 °C
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
4-methoxynaphthalen-1-ol Raw materials
- 1-Methoxynaphthalene
- 2-Methoxyfuran
- 1-Methoxy-4-[(1-methylethenyl)oxy]naphthalene
- 4-methoxynaphthalene-1-carbaldehyde
- 1,4-Naphthoquinone
- 1,4-Dihydroxynaphthalene
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(4-methylphenyl)sulfinyl]phenyl ester
4-methoxynaphthalen-1-ol Preparation Products
4-methoxynaphthalen-1-ol Suppliers
4-methoxynaphthalen-1-ol Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-methoxynaphthalen-1-ol
Introduction to 4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)
4-Methoxynaphthalen-1-ol, also known by its CAS number 84-85-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This naphthalene derivative, characterized by a methoxy group at the 4-position and a hydroxyl group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
The structure of 4-methoxynaphthalen-1-ol consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the methoxy group (–OCH₃) and the hydroxyl group (–OH) introduces polarity and reactivity to the molecule, making it a versatile building block for further chemical modifications. This compound is particularly interesting due to its ability to participate in diverse organic reactions, including etherification, esterification, and oxidation processes, which are essential in the synthesis of more complex molecules.
In recent years, 4-methoxynaphthalen-1-ol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is closely related to several natural products and pharmacologically active compounds, suggesting its utility as a precursor in drug discovery. For instance, derivatives of naphthalene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy and hydroxyl functional groups provide handles for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.
One of the most compelling aspects of 4-methoxynaphthalen-1-ol is its role in the development of novel organic electronic materials. The naphthalene core is a well-known component in conjugated polymers and small-molecule organic semiconductors, which are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-donating nature of the methoxy group can influence the electronic properties of these materials, making 4-methoxynaphthalen-1-ol a promising candidate for optimizing device performance.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 4-methoxynaphthalen-1-ol. Catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient functionalization at specific positions on the naphthalene ring. These techniques have opened up new avenues for creating structurally diverse derivatives with tailored functionalities. Moreover, green chemistry approaches have been increasingly adopted to improve the sustainability of its synthesis, reducing waste and energy consumption.
The pharmaceutical industry has also leveraged 4-methoxynaphthalen-1-ol in the development of therapeutic agents. Its structural framework is found in several marketed drugs and investigational compounds that exhibit desirable pharmacological effects. For example, analogs of 4-methoxynaphthalen-1-ol have been investigated for their potential as kinase inhibitors or as modulators of nuclear receptor activity. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, while the methoxy group can enhance metabolic stability and bioavailability.
In materials science, 4-methoxynaphthalen-1-ol has been employed in the design of liquid crystals and supramolecular assemblies. Its rigid aromatic core contributes to thermal stability and orderliness in these materials, which are essential for applications in display technologies and sensors. Additionally, its ability to form hydrogen bonds allows for precise control over molecular packing, enabling the creation of materials with specific optical and electronic properties.
The synthesis of 4-methoxynaphthalen-1-ol typically involves classical organic reactions such as nucleophilic substitution or oxidation processes starting from readily available precursors like naphthaldehyde or nitro-naphthalenes. Advances in synthetic chemistry have led to more efficient routes that minimize byproduct formation and improve yield. These improvements are critical for large-scale production and ensure that 4-methoxynaphthalen-1-ol remains a cost-effective and reliable reagent for research and industrial applications.
The versatility of 4-methoxynaphthalen-1-ol extends to its role as a chiral building block. By incorporating stereogenic centers into its structure or using enantioselective synthetic methods, chemists can obtain enantiomerically pure forms that are valuable in asymmetric synthesis. Chiral derivatives have attracted attention for their potential use in resolving racemic mixtures or as intermediates in synthesizing single-enantiomer drugs with enhanced efficacy.
Future research directions may focus on exploring new applications of 4-methoxynaphthalen-1-ol in emerging fields such as biodegradable polymers or nanotechnology. Its unique structural features make it an attractive candidate for developing environmentally friendly materials that meet sustainability criteria without compromising performance. Furthermore, interdisciplinary approaches combining organic chemistry with computational modeling could provide deeper insights into its reactivity and potential applications.
In conclusion,4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)is a multifaceted compound with broad utility across pharmaceuticals,materials science,and organic synthesis.Several recent studies highlight its importance as an intermediateand precursorfor high-value products.Due to ongoing advancementsin synthetic methodologiesand increasing demandfor specialized chemicals,4-Methoxynaphthalen -1 -olis poisedto remaina key playerin scientific innovation.
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